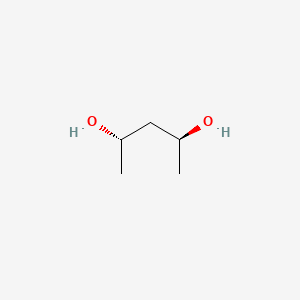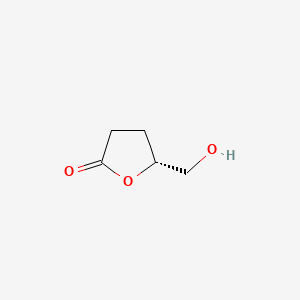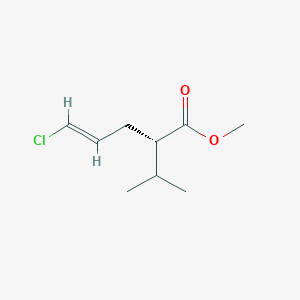
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves reacting 5-phenyl (4-tolyl)isoxazole-3-carbaldehydes with amino acids (such as 4-aminobutyric and 6-aminocaproic acids, L-valine, L-leucine, or L-isoleucine) in the presence of lithium hydride, sodium methoxide, cesium carbonate, or calcium hydride in boiling methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate has been involved in various synthetic processes and chemical transformations. For instance, Gimalova et al. (2013) synthesized a related compound from l-tartaric acid, leading to further chemical transformations (Gimalova et al., 2013). Similarly, Pizzioli et al. (1998) demonstrated the synthesis of versatile reagents for the preparation of polyfunctional heterocyclic systems using a related compound (Pizzioli et al., 1998).
Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications, such as in the study by Panek and Beresis (1993), which explored the Lewis acid promoted addition of chiral (E)-crotylsilanes (Panek & Beresis, 1993). Buchholz and Hoffmann (1991) also utilized derivatives of this compound in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids (Buchholz & Hoffmann, 1991).
Potential Biological Activities
A study by Murugavel et al. (2016) explored the potential antimicrobial agent properties and inhibition of penicillin-binding protein using a novel methyl derivative (Murugavel et al., 2016). This highlights the biomedical research potential of this compound's derivatives.
Eigenschaften
IUPAC Name |
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTVFRXXWPLV-JQTRYQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335344 |
Source


|
| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate | |
CAS RN |
387353-77-7 |
Source


|
| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

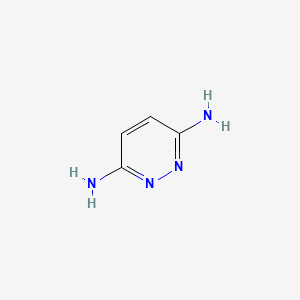

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)


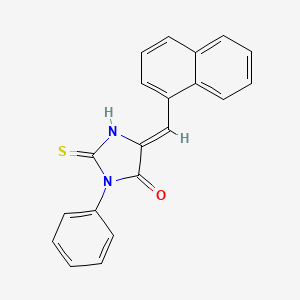




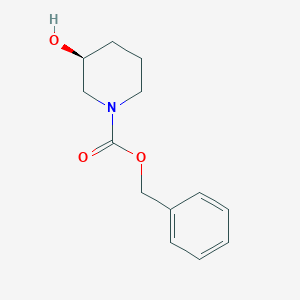
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
